molecular formula C11H12ClN B8094660 5,6-Dimethylquinoline;hydrochloride

5,6-Dimethylquinoline;hydrochloride

Cat. No.: B8094660
M. Wt: 193.67 g/mol
InChI Key: NAGWFGAWHAYUQM-UHFFFAOYSA-N
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Description

5,6-Dimethylquinoline hydrochloride is a quinoline derivative with methyl substituents at the 5th and 6th positions of the aromatic ring, forming a hydrochloride salt. Quinolines are widely studied for their applications in pharmaceuticals, agrochemicals, and dyes, with substituent positions and functional groups critically influencing their reactivity and biological activity .

Properties

IUPAC Name

5,6-dimethylquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-5-6-11-10(9(8)2)4-3-7-12-11;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGWFGAWHAYUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Substitution

The position of methyl groups on the quinoline backbone significantly alters physicochemical properties and applications. Key isomers include:

Compound CAS Number Key Properties/Applications References
5,6-Dimethylquinoline hydrochloride Not explicitly provided Presumed higher solubility in polar solvents due to hydrochloride salt formation; potential pharmaceutical applications inferred from quinoline derivatives' biological roles.
2,4-Dimethylquinoline 1198-37-4 Synthesized via Combes method (acetylacetone + aniline) or ethylidene acetone modifications; used in organic intermediates and dye synthesis.
2,6-Dimethylquinoline - Detected as a subsidiary impurity in Quinoline Yellow dyes; higher extraction efficiency observed in ATD-GC/MS analysis compared to solvent methods.
6,8-Dimethylquinoline hydrochloride 1255574-45-8 Requires storage at -20°C for stability; used in industrial and scientific research.

Key Observations :

  • Synthesis: 2,4-Dimethylquinoline employs classical methods like the Combes synthesis, while 5,6-dimethyl derivatives may require regioselective strategies to position methyl groups .
  • Stability: Hydrochloride salts like 6,8-dimethylquinoline hydrochloride demand low-temperature storage, suggesting similar handling for 5,6-dimethylquinoline hydrochloride .
  • Analytical Behavior: 2,6-Dimethylquinoline exhibits higher recovery in thermal desorption methods, highlighting the impact of substituent positions on extraction efficiency .

Functional Group Variations

Functional groups on the quinoline backbone modulate reactivity and applications:

Compound Functional Group Key Characteristics
8-Hydroxyquinoline hydrochloride -OH Chelating agent for metal ions; used in antiseptics and analytical chemistry.
6-Aminoquinoline hydrochloride -NH₂ Amino group enhances nucleophilicity; precursor for pharmaceutical intermediates (e.g., antimalarial agents).
6-Hydrazinoquinoline dihydrochloride -NHNH₂ Reactive hydrazine moiety enables hydrazone formation; explored in medicinal chemistry for targeted drug design.

Key Observations :

  • Reactivity: Amino and hydrazino derivatives (e.g., 6-aminoquinoline hydrochloride) offer versatile synthetic pathways compared to methyl-substituted quinolines .
  • Applications: Hydroxyquinolines dominate in chelation, while methylated variants like 5,6-dimethylquinoline hydrochloride may excel in hydrophobic interactions or receptor binding .

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